Catalytic Reactivity in Ring-Opening Polymerization: Diphenyltin vs. Alkyl Analogs
In the ring-opening polymerization of L-lactide at 160°C in bulk, the reactivity of diorganotin dichloride catalysts follows a distinct order. Diphenyltin dichloride (Ph₂SnCl₂) demonstrates significantly higher catalytic activity compared to its alkyl-substituted counterparts, dibutyltin dichloride (Bu₂SnCl₂) and dimethyltin dichloride (Me₂SnCl₂) [1].
| Evidence Dimension | Reactivity in L-lactide polymerization (Ranking) |
|---|---|
| Target Compound Data | Highest reactivity in the series |
| Comparator Or Baseline | Me₂SnCl₂ (lowest) and Bu₂SnCl₂ (intermediate) |
| Quantified Difference | Reactivity order: Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂ |
| Conditions | Ring-opening polymerization of L-lactide at 160°C in bulk, using alkyl- or aryltin chlorides as catalysts. |
Why This Matters
This demonstrates that diphenyltin-based catalysts can achieve higher reaction rates, potentially reducing process time and energy costs in polymer manufacturing, and yielding a different product (cyclic polylactides) compared to less reactive catalysts.
- [1] Kricheldorf, H. R., Weidner, S. M., & Scheliga, F. (2019). Cyclic poly(lactide)s via the ROPPOC method catalyzed by alkyl- or aryltin chlorides. Journal of Polymer Science Part A: Polymer Chemistry, 57(9), 952–960. View Source
